molecular formula C15H21N5O3S2 B11012932 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11012932
M. Wt: 383.5 g/mol
InChI Key: QGOFWBFYSGZAJV-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a thiazole ring, and various functional groups

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C15H21N5O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H21N5O3S2/c1-8(2)13-18-19-14(25-13)17-12(22)11-9(3)16-15(24-11)20(10(4)21)6-7-23-5/h8H,6-7H2,1-5H3,(H,17,19,22)

InChI Key

QGOFWBFYSGZAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=NN=C(S2)C(C)C

Origin of Product

United States

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